[4-(Diethylphosphoryl)butyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane: is a chemical compound with the molecular formula C20H28O2P2 and a molecular weight of 362.389 g/mol It is a phosphine oxide derivative, characterized by the presence of a diethylphosphoryl group attached to a butyl chain, which is further connected to a diphenyl-lambda~5~-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane typically involves the reaction of diethylphosphoryl chloride with a suitable butyl-diphenylphosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques like column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug development .
Industry: In the industrial sector, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a stabilizer and modifier in these materials enhances their properties and performance .
Mechanism of Action
The mechanism of action of 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
- Phosphine oxide, [4-(diethylphosphinyl)butyl]diphenyl-
- Triphenylphosphine oxide
- Diethylphenylphosphine oxide
Uniqueness: Compared to similar compounds, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Properties
CAS No. |
89807-22-7 |
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Molecular Formula |
C20H28O2P2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-diethylphosphorylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H28O2P2/c1-3-23(21,4-2)17-11-12-18-24(22,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI Key |
RNXIEQYVDKYBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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